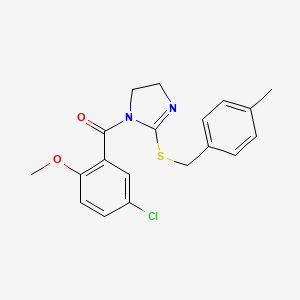
(5-chloro-2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-chloro-2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity that warrants detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN3O2S. Its structure consists of an imidazole ring, which is known for its diverse biological activities, particularly in pharmacology. The presence of chlorine and methoxy groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety is particularly significant in mediating these interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Binding : It has shown potential affinity for imidazoline binding sites (IBS) and adrenergic receptors, suggesting a role in cardiovascular regulation and central nervous system effects .
Antihypertensive Effects
Research indicates that compounds with imidazoline structures often exhibit antihypertensive properties. In studies involving spontaneously hypertensive rats, compounds similar to the one demonstrated significant reductions in mean arterial blood pressure (MAP) through their action on IBS and alpha-adrenergic receptors .
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have been tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related imidazole derivatives have been studied extensively. Some studies indicate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the disruption of cellular signaling pathways that promote survival .
Table 1: Summary of Biological Activities
Case Study: Cardiovascular Effects
A study focused on the cardiovascular effects of similar imidazole derivatives revealed that high-affinity compounds for IBS resulted in substantial decreases in heart rate and blood pressure in hypertensive models. This underscores the therapeutic potential of such compounds in managing hypertension .
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-13-3-5-14(6-4-13)12-25-19-21-9-10-22(19)18(23)16-11-15(20)7-8-17(16)24-2/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMLLHRDYPQDIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














